3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one
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Overview
Description
3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a piperidine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with a benzoylated piperidine derivative under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated piperidine ring .
Scientific Research Applications
3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features.
1-Benzoylpiperidine: Shares the piperidine ring but lacks the pyridine moiety.
2-Pyridone: The core structure used in the synthesis of 3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one.
Uniqueness
This compound is unique due to its combination of a benzoylated piperidine ring and a pyridine ring, which imparts specific chemical and biological properties not found in the individual components .
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-(1-benzoylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c20-16-14(9-6-11-18-16)15-10-4-5-12-19(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H,18,20) |
InChI Key |
LDDPJKODBNSXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CNC2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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